molecular formula C10H14ClN3O2 B12593741 3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one CAS No. 651054-87-4

3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one

Cat. No.: B12593741
CAS No.: 651054-87-4
M. Wt: 243.69 g/mol
InChI Key: ZDQYBEDHVREKCA-UHFFFAOYSA-N
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Description

3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one is a complex organic compound with a unique structure that includes an acetyl group, an aminopropyl group, and a chloropyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one typically involves multiple steps. One common method starts with the chlorination of pyridinone, followed by the introduction of the acetyl group through an acetylation reaction. The aminopropyl group is then added via a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially creating new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins or other biomolecules. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological targets, influencing their activity. The chloropyridinone core can interact with various receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    N-[3-({4-[(3-aminopropyl)amino]butyl}amino)propyl]acetamide trihydrochloride: This compound shares the aminopropyl and acetyl groups but has a different core structure.

    3-Aminopropyltriethoxysilane: This compound contains the aminopropyl group and is used in surface functionalization and polymer chemistry.

Uniqueness

3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one is unique due to its specific combination of functional groups and the chloropyridinone core. This structure provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

651054-87-4

Molecular Formula

C10H14ClN3O2

Molecular Weight

243.69 g/mol

IUPAC Name

3-acetyl-2-(3-aminopropylamino)-6-chloro-1H-pyridin-4-one

InChI

InChI=1S/C10H14ClN3O2/c1-6(15)9-7(16)5-8(11)14-10(9)13-4-2-3-12/h5H,2-4,12H2,1H3,(H2,13,14,16)

InChI Key

ZDQYBEDHVREKCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(NC(=CC1=O)Cl)NCCCN

Origin of Product

United States

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